ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, leveraging the high stereoselectivity of enzymes to produce the desired enantiomer. The process involves the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction of the substrate in the presence of cofactors and hydrogen donors .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions are often carried out using hydrogenation or hydride transfer reagents to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or alkyl halides are commonly employed.
Major Products
Scientific Research Applications
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals due to its high stereoselectivity and reactivity
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar applications in organic synthesis and pharmaceuticals.
(2S,3S)-2-chloro-3-hydroxy ester: Used in similar synthetic routes and industrial applications.
Uniqueness
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its high stereoselectivity and versatility make it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl 3-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
UVHFKZSBQNMVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C.Cl |
Origin of Product |
United States |
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